molecular formula C11H23Br B13647709 4-(Bromomethyl)-2,6-dimethyloctane

4-(Bromomethyl)-2,6-dimethyloctane

Cat. No.: B13647709
M. Wt: 235.20 g/mol
InChI Key: LWRBMPJTTKMNKO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,6-dimethyloctane is a brominated branched alkane with the molecular formula C₁₁H₂₁Br. Its structure consists of an octane backbone substituted with methyl groups at positions 2 and 6 and a bromomethyl group at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions, due to the reactivity of the bromine atom as a leaving group.

Properties

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

4-(bromomethyl)-2,6-dimethyloctane

InChI

InChI=1S/C11H23Br/c1-5-10(4)7-11(8-12)6-9(2)3/h9-11H,5-8H2,1-4H3

InChI Key

LWRBMPJTTKMNKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC(C)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-dimethyloctane typically involves the bromination of 2,6-dimethyloctane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .

Scientific Research Applications

4-(Bromomethyl)-2,6-dimethyloctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,6-dimethyloctane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the desired products . The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile or electrophile in the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related alkanes and halogenated derivatives to highlight differences in physical properties, reactivity, and applications.

Structural Isomers and Homologs

  • 2,6-Dimethyloctane (C₁₀H₂₂): A non-halogenated branched alkane listed in emission inventories . It lacks the bromomethyl group, resulting in lower molecular weight (142.28 g/mol) and boiling point (~173°C). It is less reactive and typically used as a solvent or fuel additive.
  • 2,5-Dimethyloctane (C₁₀H₂₂): A positional isomer with methyl groups at positions 2 and 5.

Halogenated Derivatives

  • 4-(Chloromethyl)-2,6-dimethyloctane (C₁₁H₂₁Cl) : Substituting bromine with chlorine reduces molecular weight (200.73 g/mol) and polarizability. Chlorinated analogs exhibit slower reaction kinetics in nucleophilic substitutions due to weaker leaving-group ability compared to bromine.
  • 4-(Iodomethyl)-2,6-dimethyloctane (C₁₁H₂₁I) : Iodine’s larger atomic size increases molecular weight (268.19 g/mol) and enhances leaving-group capacity, but such compounds are less thermally stable than brominated analogs.

Environmental and Industrial Relevance

  • Branched alkanes like 2,6-dimethyloctane are detected in vehicle emissions, suggesting environmental release from fuel combustion or interior materials . Brominated derivatives like 4-(Bromomethyl)-2,6-dimethyloctane are less volatile and may persist in ecosystems, though their environmental fate remains understudied.
  • Non-halogenated analogs (e.g., 2,5-dimethylheptane) are associated with indoor air pollutants in vehicles, whereas brominated compounds are more likely to appear in industrial waste streams .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Reactivity Notes
This compound C₁₁H₂₁Br 245.19 ~250 High SN2 reactivity; bromine acts as LG
2,6-Dimethyloctane C₁₀H₂₂ 142.28 ~173 Low reactivity; solvent/fuel use
4-(Chloromethyl)-2,6-dimethyloctane C₁₁H₂₁Cl 200.73 ~230 Moderate SN2 reactivity

Research Findings and Implications

  • Reactivity : The bromine atom in this compound facilitates efficient nucleophilic substitutions, making it valuable in synthesizing complex organic molecules.
  • Environmental Impact: While non-halogenated analogs are linked to vehicular emissions, brominated compounds may accumulate in industrial settings, necessitating rigorous waste management .
  • Toxicology: Limited data underscore the need for precautionary measures, as brominated alkanes often share hazards with other halogenated hydrocarbons (e.g., 4-(Bromomethyl)benzaldehyde) .

Biological Activity

4-(Bromomethyl)-2,6-dimethyloctane is an organic compound with the molecular formula C11H23BrC_{11}H_{23}Br and a molecular weight of 235.21 g/mol. It features a bromomethyl group attached to a branched alkane structure, which may confer unique biological activities. This article delves into its biological activity, including potential therapeutic applications and mechanisms of action.

Structure

  • Molecular Formula: C11H23BrC_{11}H_{23}Br
  • Molecular Weight: 235.21 g/mol
  • CAS Number: 66047671

Physical Properties

  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Limited solubility in water; soluble in organic solvents.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromomethyl group suggests potential reactivity that could lead to inhibition or modulation of specific biological pathways.

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, brominated aliphatic compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Disruption of cell signaling pathways

Case Studies

  • Study on Brominated Compounds : A study published in Nature explored the effects of brominated aliphatic compounds on cancer cell lines. The findings suggested that these compounds could inhibit the growth of specific cancer types by inducing oxidative stress and apoptosis .
  • Volatile Organic Compounds : Research has shown that certain volatile organic compounds (VOCs), including those related to brominated aliphatic structures, can serve as biomarkers for cancer detection. This highlights the potential diagnostic applications of this compound in identifying malignancies .
  • Synergistic Effects : A recent investigation into the combination of various small molecules indicated that this compound could enhance the efficacy of existing anticancer agents when used in conjunction with them, suggesting a possible role in combination therapy .

Data Table: Biological Activities and Effects

Biological ActivityDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells
Inhibition of Cell ProliferationDisrupts signaling pathways leading to reduced cell growth
Diagnostic PotentialServes as a biomarker for certain cancers

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